molecular formula C15H16N2O3 B1185914 2-ethoxy-N-(3-methoxyphenyl)nicotinamide

2-ethoxy-N-(3-methoxyphenyl)nicotinamide

Cat. No.: B1185914
M. Wt: 272.304
InChI Key: PHMMKRWYBRWGPZ-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(3-methoxyphenyl)nicotinamide is a nicotinamide derivative characterized by a 2-ethoxy substituent on the pyridine ring and a 3-methoxyphenyl group attached via an amide linkage. The ethoxy group at position 2 introduces steric and electronic modifications to the nicotinamide scaffold, while the 3-methoxyphenyl moiety may influence binding affinity and metabolic stability. Such structural features are common in pharmaceutical compounds targeting receptors or enzymes where substituent bulkiness and electronic properties are critical .

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.304

IUPAC Name

2-ethoxy-N-(3-methoxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C15H16N2O3/c1-3-20-15-13(8-5-9-16-15)14(18)17-11-6-4-7-12(10-11)19-2/h4-10H,3H2,1-2H3,(H,17,18)

InChI Key

PHMMKRWYBRWGPZ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties:

Compound Name Nicotinamide Substituents Phenyl Group Substituents Biological Activity Key Findings
2-Ethoxy-N-(3-methoxyphenyl)nicotinamide 2-ethoxy 3-methoxy Under investigation Potential CNS activity (inferred)
5-(3,6-Diazabicyclo[3.1.1]heptane-3-yl)-N-(3-methoxyphenyl)nicotinamide (35) 5-diazabicycloheptane 3-methoxy Not explicitly stated Enhanced rigidity; possible improved receptor binding
4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide 4-methoxy 2-(trifluoromethyl)biphenyl Potent and selective agonist High potency due to trifluoromethyl group
N-(3-Methoxyphenyl)picolinamide derivatives (Cl/F-substituted) N/A (picolinamide scaffold) 4-Cl or 4-F Enhanced receptor affinity Halogens improve binding via electronic effects
N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide 2-hydroxy 3-chloro, 2-methyl Radioligand potential Hydroxy group may facilitate hydrogen bonding

Analysis of Substituent Effects

Nicotinamide Ring Modifications
  • 2-Ethoxy vs. The 4-methoxy group in the latter compound may enhance electronic interactions with hydrophobic pockets in target receptors .
  • Diazabicycloheptane Substituent : Compound 35 () replaces the ethoxy group with a rigid bicyclic amine, likely improving receptor selectivity through conformational restraint .
Phenyl Group Modifications
  • 3-Methoxy vs. Halogenated Phenyl Groups : The 3-methoxyphenyl group in the target compound provides electron-donating effects, which may stabilize π-π interactions. In contrast, halogen (Cl/F) substitutions in picolinamide derivatives () enhance affinity via electron-withdrawing effects and van der Waals interactions .
  • Biphenyl Trifluoromethyl Group : The trifluoromethyl-biphenyl substituent in increases lipophilicity and metabolic stability, contributing to its potency as an agonist .
Physicochemical and Pharmacokinetic Properties
  • The ethoxy group in the target compound may reduce solubility compared to smaller substituents (e.g., methoxy) but could improve blood-brain barrier (BBB) penetration if developed for CNS applications. This contrasts with picolinamide derivatives in , where high nonspecific binding and poor BBB permeability were noted as challenges .

Research Findings and Implications

  • Receptor Affinity : Halogenated phenyl groups (Cl/F) in picolinamides demonstrate higher affinity than alkoxy-substituted phenyl groups, suggesting a trade-off between electronic effects and steric bulk .
  • Agonist Potency : The trifluoromethyl-biphenyl group in highlights the importance of lipophilic substituents in enhancing agonist activity .

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